2-Nitro Iso-apiole

Description

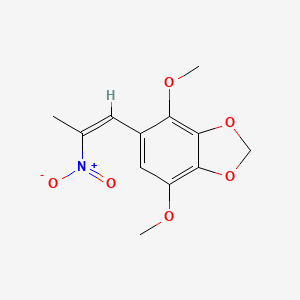

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO6 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

4,7-dimethoxy-5-[(Z)-2-nitroprop-1-enyl]-1,3-benzodioxole |

InChI |

InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9(16-2)11-12(10(8)17-3)19-6-18-11/h4-5H,6H2,1-3H3/b7-4- |

InChI Key |

WQRDYLOJWQMEFW-DAXSKMNVSA-N |

Isomeric SMILES |

C/C(=C/C1=CC(=C2C(=C1OC)OCO2)OC)/[N+](=O)[O-] |

Canonical SMILES |

CC(=CC1=CC(=C2C(=C1OC)OCO2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro Iso Apiole

Isomerization of Apiole (B1665137) to Isoapiole as a Precursor Step

The initial step in the synthesis of 2-Nitro Iso-apiole involves the conversion of apiole to its isomer, isoapiole. This transformation is crucial as it repositions the double bond in the side chain to a position that is conjugated with the benzene (B151609) ring, making it suitable for the subsequent nitration reaction. This type of isomerization is a common strategy in the synthesis of various phenylpropenes derived from natural essential oils.

Catalytic Conditions for Isomerization

The isomerization of apiole to isoapiole is typically achieved through base-catalyzed protocols. Strong bases are effective in promoting the migration of the double bond from the terminal (allyl) position to the internal (propenyl) position, which is in conjugation with the aromatic ring. While specific detailed procedures for the isomerization of apiole were not found in the provided search results, the general principle of base-catalyzed isomerization of similar phenylpropenes, such as the conversion of myristicin (B1677595) to isomyristicin (B1672262), is well-established erowid.org. In such reactions, a strong base like potassium hydroxide (KOH) is commonly used. The reaction is typically carried out in a suitable solvent, such as a high-boiling alcohol, and often requires elevated temperatures to proceed at a reasonable rate. The choice of catalyst and reaction conditions is critical to ensure high conversion and minimize side reactions.

Reaction Thermodynamics and Yield Optimization

General thermodynamic principles of isomerization reactions indicate that the equilibrium position is determined by the change in Gibbs free energy (ΔG) between the reactant and the product routledge.comtaylorfrancis.com. For the isomerization of apiole to isoapiole, ΔG is negative, indicating a spontaneous reaction under appropriate conditions.

To optimize the yield of isoapiole, several factors can be controlled:

Temperature: Increasing the reaction temperature generally increases the rate of reaction, allowing equilibrium to be reached faster. However, excessively high temperatures can lead to side reactions and decomposition.

Catalyst Concentration: The concentration of the base catalyst influences the reaction rate. A higher concentration can lead to a faster reaction, but also increases the risk of side reactions.

Reaction Time: The reaction should be allowed to proceed for a sufficient time to reach equilibrium and maximize the conversion to isoapiole.

Removal of Product: In some cases, continuous removal of the product from the reaction mixture can shift the equilibrium towards the product side, further increasing the yield.

While specific thermodynamic data for the isomerization of apiole to isoapiole were not available in the search results, the general principles of thermodynamics and kinetics in similar isomerization reactions, such as those of monoterpene epoxides, highlight the importance of controlling reaction conditions to favor the desired product aps.orgresearchgate.netnih.gov.

Nitration of Isoapiole via Knoevenagel Condensation

The second major step in the synthesis is the nitration of the isoapiole precursor. This reaction introduces a nitro group onto the propenyl side chain, leading to the formation of this compound. A specific method for this transformation involves the use of tetranitromethane in a reaction that shares characteristics with a Knoevenagel condensation, where an active hydrogen compound adds to a double bond.

Reagent Selection for Nitration (e.g., Tetranitromethane)

Tetranitromethane (C(NO₂)₄) is a highly effective nitrating agent for this specific transformation. It serves as the source of the nitro group that is added to the isoapiole molecule. The reaction of isoapiole with tetranitromethane leads to the formation of 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene, which corresponds to this compound erowid.org.

The selection of tetranitromethane is crucial for achieving the desired nitration on the side chain without significantly affecting the aromatic ring. The reaction proceeds under relatively mild conditions, which helps to preserve the sensitive functional groups present on the isoapiole molecule.

Solvent Systems and Reaction Environment (e.g., Acetone-Pyridine)

The nitration of isoapiole is carried out in a specific solvent system to facilitate the reaction and control its progress. A common solvent system for this reaction is a mixture of dry acetone (B3395972) and pyridine (B92270) erowid.org.

Acetone: Acetone serves as the primary solvent, dissolving the isoapiole and other reagents to create a homogeneous reaction mixture. Its relatively low boiling point allows for easy removal after the reaction is complete.

Pyridine: Pyridine acts as a basic catalyst in this reaction.

The reaction is typically conducted at a low temperature, for instance, by cooling the reaction mixture to 0°C with vigorous stirring erowid.org. This temperature control is essential to manage the exothermic nature of the nitration reaction and to prevent the formation of unwanted byproducts. After the addition of tetranitromethane, the reaction is allowed to proceed for a short period before being quenched. The quenching is typically done with a chilled aqueous solution of a base, such as potassium hydroxide (KOH), to neutralize the reaction mixture and facilitate the precipitation of the product erowid.org.

Role of Catalysis in Nitropropene Formation (e.g., Pyridine)

Pyridine plays a critical catalytic role in the formation of the nitropropene from isoapiole. As a weak base, pyridine facilitates the reaction, likely by activating the reagents and promoting the key bond-forming steps. In the context of nitration and related reactions, pyridine can act as a nucleophilic catalyst or a proton acceptor.

While the precise mechanism of pyridine's catalytic action in this specific nitration was not detailed in the search results, in similar reactions involving electrophilic additions to alkenes, a basic catalyst can deprotonate intermediates, facilitating the elimination step that leads to the final product. In the nitration of isoapiole, pyridine likely assists in the formation of the final nitropropene structure.

Below is a table summarizing the key reagents and conditions for the synthesis of this compound from isoapiole.

| Parameter | Details | Reference |

| Starting Material | Isoapiole | erowid.org |

| Nitrating Agent | Tetranitromethane | erowid.org |

| Solvent | Dry Acetone | erowid.org |

| Catalyst | Pyridine | erowid.org |

| Reaction Temperature | 0°C | erowid.org |

| Quenching Agent | Aqueous Potassium Hydroxide (KOH) | erowid.org |

Temperature Control and Reaction Kinetics

The synthesis of 2-Nitro-isoapiole involves highly exothermic reactions, making stringent temperature control a paramount factor for both yield and safety. The nitration of isoapiole, a key step in the synthesis, is particularly sensitive to temperature fluctuations. Uncontrolled temperature increases can lead to the formation of undesirable byproducts and, in worst-case scenarios, runaway reactions.

To achieve precise temperature control, laboratory syntheses often employ specialized equipment such as jacketed reactors connected to cryostats or circulators. These systems allow for the continuous removal of heat generated during the exothermic reaction, thereby maintaining the desired temperature with a high degree of accuracy. The use of a Proportional-Integral (PI) temperature controller is common, with parameters carefully selected to minimize temperature oscillations and prevent thermal runaway. cetjournal.it For instance, studies on similar exothermic nitration reactions have shown that the choice of proportional and integral parameters can significantly affect the stability of the system. cetjournal.it

A thorough understanding of the reaction kinetics is essential for effective temperature control. This includes knowledge of the reaction's activation energy and the heat of reaction. Calorimetric studies are often conducted to determine these parameters, providing crucial data for designing a safe and efficient synthetic process. cetjournal.it By carefully monitoring the reaction temperature and adjusting cooling rates in real-time, chemists can ensure that the reaction proceeds at a controlled and predictable rate.

Considerations for Synthetic Route Optimization and Practical Limitations

Optimizing the synthetic route for 2-Nitro-isoapiole involves a careful balance of various factors, including reagent handling, process safety, and the exploration of alternative starting materials. These considerations are critical for developing a practical and scalable synthesis.

Reagent Handling and Chemical Process Safety in Laboratory Synthesis

The synthesis of 2-Nitro-isoapiole necessitates the handling of hazardous reagents, demanding strict adherence to safety protocols. Nitric acid, a key reagent in the nitration step, is a strong oxidizing agent and is highly corrosive. The use of fuming nitric acid or mixtures of nitric and sulfuric acid (mixed acid) further elevates the risks, as these reagents are extremely reactive and can cause severe burns upon contact.

Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory when handling these chemicals. All manipulations should be performed within a well-ventilated fume hood to prevent the inhalation of toxic fumes.

The addition of the nitrating agent to the isoapiole solution must be done slowly and in a controlled manner to manage the exothermic nature of the reaction. Rapid addition can lead to a sudden and dangerous temperature increase. The use of a dropping funnel or a syringe pump is recommended for this purpose.

Furthermore, the workup procedure often involves the use of quenching agents to neutralize the excess acid. This step must also be performed with caution, as the neutralization reaction can also be exothermic. The reaction mixture is typically poured onto ice or a cold aqueous solution to dissipate the heat generated.

A thorough risk assessment should be conducted before undertaking the synthesis. This includes identifying potential hazards, evaluating the risks, and implementing appropriate control measures to ensure a safe laboratory operation.

Exploration of Alternative Precursors in Specific Synthetic Steps

While isoapiole is the most direct precursor for the synthesis of 2-Nitro-isoapiole, the exploration of alternative starting materials can be a valuable strategy for optimizing the synthetic route. This may be driven by factors such as the availability and cost of the precursor, or the desire to avoid certain hazardous reagents.

Another possibility is the use of a different nitrating agent. While mixed acid is commonly employed, other nitrating reagents such as nitronium tetrafluoroborate (B81430) or acetyl nitrate (B79036) could be explored. These reagents may offer advantages in terms of selectivity or milder reaction conditions, but their cost and availability may be limiting factors.

Chemical Reactivity and Transformations of 2 Nitro Iso Apiole

Reductive Transformations to Amine Derivatives

The reduction of the aromatic nitro group is a key transformation, leading to the corresponding primary amine. The choice of reducing agent and conditions determines the outcome and selectivity of this process.

Heterogeneous Catalytic Hydrogenation for Amine Formation

Heterogeneous catalytic hydrogenation is a highly efficient and selective method for the reduction of aromatic nitro compounds to their corresponding primary amines. nih.govbme.hu This process is widely used in both laboratory and industrial settings due to its clean reaction profile and the ease of catalyst separation. bme.hunih.gov For 2-Nitro Iso-apiole, this transformation specifically targets the nitro group on the aromatic ring, converting it to an amino group to yield 2-Amino Iso-apiole.

The reaction is typically carried out by exposing a solution of the nitro compound to hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). mdpi.comgoogle.com The catalyst provides a surface on which the reaction between the hydrogen and the nitro compound occurs. Alternative hydrogen sources, such as ammonium (B1175870) formate in a process known as catalytic transfer hydrogenation (CTH), can also be employed under milder conditions. bme.humdpi.com This method is valued for its high selectivity; it effectively reduces the nitro group without affecting other reducible functionalities that may be present in the molecule, such as the alkene in the side chain. nih.gov

Table 1: Catalyst Systems for Heterogeneous Hydrogenation of Aromatic Nitro Compounds

| Catalyst System | Hydrogen Source | Typical Conditions | Selectivity for Amine | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | 1-5 atm H₂, Room Temp, Methanol/Ethanol | Excellent | google.comfrontiersin.org |

| Platinum on Carbon (Pt/C) | H₂ Gas | 1-10 atm H₂, Room Temp, Acetic Acid | High | frontiersin.org |

| Raney Nickel | H₂ Gas | High Pressure & Temp, Ethanol | Good (can reduce other groups) | nih.gov |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Reflux in Methanol | Excellent | mdpi.com |

Homogeneous Reduction with Metal Hydrides (e.g., Lithium Aluminium Hydride)

The reduction of aromatic nitro compounds using powerful metal hydrides like lithium aluminium hydride (LiAlH₄) is more complex and less selective compared to catalytic hydrogenation. mq.edu.auresearchgate.net While LiAlH₄ is highly effective for reducing aliphatic nitro compounds to primary amines, its reaction with aromatic nitro compounds often yields different products. reddit.com

When this compound is treated with LiAlH₄, the expected primary amine may be formed, but the reaction can also produce azo compounds as the major product. reddit.comresearchgate.net This occurs because the reduction of aromatic nitro groups proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species. These intermediates can condense with each other or with the final amine product under the reaction conditions, leading to the formation of a stable azo bridge (-N=N-) connecting two aromatic rings. The exact product distribution is sensitive to steric hindrance around the nitro group and the specific reaction conditions employed. researchgate.net

Table 2: Reactivity of LiAlH₄ with Nitro Compounds

| Substrate Type | Primary Product | Mechanism/Notes | Reference |

|---|---|---|---|

| Aliphatic Nitro Compound | Primary Amine (R-NH₂) | Direct reduction of the nitro group. | reddit.com |

| Aromatic Nitro Compound (unhindered) | Azo Compound (Ar-N=N-Ar) | Condensation of nitroso and hydroxylamine intermediates. | reddit.comresearchgate.net |

| Aromatic Nitro Compound (sterically hindered) | Primary Amine (Ar-NH₂) | Steric hindrance prevents the condensation of intermediates, favoring full reduction to the amine. | researchgate.net |

Hydrolytic Cleavage and Aldehyde Formation

The nitropropene side chain of this compound is susceptible to hydrolytic cleavage, a transformation that converts the alkene into a carbonyl group, specifically an aldehyde. This reaction is often facilitated by the presence of an amine catalyst and proceeds through a reversible mechanism.

Amine-Catalyzed Hydrolysis of Nitropropene to Aldehyde

The hydrolysis of the nitropropene moiety in this compound to form 3,4-methylenedioxy-5-methoxy-2-nitrobenzaldehyde is a retro-condensation reaction. This process is effectively catalyzed by primary or secondary amines in an aqueous medium. The reaction involves the addition of the amine to the electron-deficient double bond of the nitroalkene, a process known as a Michael addition. This initial step disrupts the conjugation and initiates the pathway toward hydrolysis.

Mechanisms of Schiff Base Formation and Subsequent Hydrolysis

The amine-catalyzed hydrolysis proceeds through a well-defined mechanism involving a Schiff base (or imine) intermediate. semanticscholar.orgamazonaws.com The process is reversible and its equilibrium can be influenced by factors such as pH and the removal of products. amazonaws.commdpi.com

The mechanism unfolds in several steps:

Nucleophilic Attack: A primary amine acts as a nucleophile, attacking the β-carbon of the nitropropene double bond (Michael addition).

Tautomerization: The resulting intermediate undergoes tautomerization to form an enamine.

Iminium Formation: The enamine rearranges, and subsequent elimination of the nitroethane anion leads to the formation of a protonated Schiff base, also known as an iminium ion.

Hydrolysis: The iminium ion is highly electrophilic and readily attacked by water. The resulting carbinolamine intermediate is unstable and collapses, eliminating the amine catalyst and yielding the final aldehyde product. nih.gov

The entire process is driven by the formation of the stable carbonyl group and the regeneration of the amine catalyst. nih.gov

Regeneration of Nitropropene from Aldehyde Precursors

The formation of this compound from its aldehyde precursor, 3,4-methylenedioxy-5-methoxy-2-nitrobenzaldehyde, is the reverse of the hydrolytic cleavage. This synthetic route is a classic example of a condensation reaction, specifically a Henry reaction (or nitroaldol condensation).

In this process, the aldehyde is reacted with a nitroalkane, such as nitroethane, in the presence of a base catalyst (e.g., an alkylamine or ammonium acetate). The base deprotonates the nitroalkane to form a nitronate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-alcohol intermediate is subsequently dehydrated, often under the reaction conditions, to eliminate a molecule of water and form the carbon-carbon double bond of the nitropropene side chain, thus regenerating this compound.

Spectroscopic and Structural Characterization of 2 Nitro Iso Apiole and Its Derivatives

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of a compound undergoes fragmentation, breaking into smaller, charged particles. The pattern of these fragments is unique to the compound's structure. For nitrated phenylpropenes like 2-Nitro Iso-apiole, fragmentation is influenced by the nitro group (-NO2), the methylenedioxy or dimethoxy groups on the aromatic ring, and the propenyl side chain.

Studies on related nitrated aromatic compounds, such as nitrobenzene (B124822), show characteristic fragmentation patterns involving the loss of the nitro group. Common fragments include the loss of NO2 (a loss of 46 mass units) and the loss of NO (a loss of 30 mass units). For nitroaromatic compounds, a prominent peak is often observed for the phenyl cation after the loss of the nitro group. In the case of nitrobenzene, a peak at m/z 77 corresponding to the C6H5+ cation is significant. youtube.com

For derivatives of safrole, a compound structurally similar to iso-apiole, mass spectrometry has been used to identify various metabolites. ms-editions.clresearchgate.net Nitrated safrole derivatives, for instance, are expected to exhibit fragmentation patterns characteristic of both the safrole skeleton and the attached nitro group. The fragmentation of 6-nitrosafrole would likely involve the loss of the nitro group and fragmentation of the propenyl side chain. ms-editions.clresearchgate.net

The presence of different substituents on the aromatic ring can influence the fragmentation pathways. Derivatization of related phenolic compounds has been shown to produce distinctive fragmentation patterns that are useful for structural determination. researchgate.net For example, the fragmentation of some derivatives violates the 'even electron rule', leading to characteristic ions. researchgate.net

| Compound Type | Common Fragmentation Pathways | Characteristic Ion Losses (amu) |

| Nitroaromatics | Loss of nitro group, loss of nitric oxide | -46 (NO2), -30 (NO) |

| Phenylpropenes | Cleavage of the propenyl side chain | Dependent on cleavage site |

| Safrole Derivatives | Loss of side chain, fragmentation of methylenedioxy ring | Varies |

Determining the molecular ion is a critical first step in mass spectral analysis as it provides the molecular weight of the compound. libretexts.orgchemguide.co.uk In complex mixtures, identifying the correct molecular ion peak can be challenging due to the presence of multiple components and potential ion-molecule reactions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for separating components before they enter the mass spectrometer, allowing for the individual analysis of each compound. ms-editions.cl

For compounds that are difficult to ionize or that fragment readily, "soft" ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can be employed. plasmion.com These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion. In complex mixtures containing derivatives of this compound, the use of high-resolution mass spectrometry can aid in determining the elemental composition of the molecular ion, helping to distinguish it from other ions in the mixture. ucdavis.edu The accurate mass measurement allows for the calculation of a unique elemental formula. pressbooks.pub

In the analysis of biological fluids for nitro-containing metabolites, derivatization followed by GC-MS with negative-ion chemical ionization (NICI) has proven to be a sensitive method for detecting and quantifying these compounds. nih.gov This approach could be adapted for the detection of this compound and its metabolites in complex biological matrices.

Infrared Spectroscopy for Functional Group Identification and Interactions

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgrsc.org Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, the ether linkages of the apiol structure, and the propenyl side chain.

Nitro Group (NO2): Aromatic nitro compounds typically exhibit two strong absorption bands. The asymmetric stretching vibration appears in the range of 1550-1490 cm⁻¹, and the symmetric stretching vibration is found between 1355-1315 cm⁻¹.

Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually appear in the region of 1600-1450 cm⁻¹.

Ether Linkages (C-O): The apiol structure contains ether linkages (part of the methylenedioxy group and a methoxy (B1213986) group). The C-O stretching vibrations typically produce strong bands in the fingerprint region, generally between 1300-1000 cm⁻¹. libretexts.org For aromatic ethers, these bands are often found around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Propenyl Group (C=C and C-H): The carbon-carbon double bond of the propenyl side chain would show a stretching vibration around 1650 cm⁻¹. The C-H bonds of the alkene and the aromatic ring will also have characteristic stretching and bending vibrations.

The IR spectrum of a related compound, 6-nitrosafrole, would show similar characteristic peaks, confirming the presence of the nitro group and the safrole backbone. ms-editions.cl The precise position of these peaks can be influenced by the electronic environment and interactions within the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1355 - 1315 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic Ether (C-O) | Asymmetric Stretch | ~1250 |

| Aromatic Ether (C-O) | Symmetric Stretch | ~1040 |

| Alkene (C=C) | Stretch | ~1650 |

X-ray Diffraction Studies of Related Nitrated Phenylpropene Analogues

For instance, X-ray crystallography of nitrobenzene has confirmed that the molecule is planar. wikipedia.org However, the presence of substituents adjacent to the nitro group can cause it to rotate out of the plane of the aromatic ring due to steric hindrance. researchgate.net Studies on ortho-nitroarylaldehydes have shown that the nitro group can be rotated relative to the aromatic ring by approximately 40° when there is one ortho substituent. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide crucial data for confirming its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals would be influenced by the electronic environment of the protons. For example:

The protons on the aromatic ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The presence of the electron-withdrawing nitro group would likely shift the signals of nearby protons downfield.

The protons of the methoxy group (-OCH₃) would appear as a singlet, likely in the range of δ 3.8-4.0 ppm.

The protons of the methylenedioxy group (-O-CH₂-O-) would also appear as a singlet, typically around δ 5.9-6.0 ppm.

The protons of the propenyl side chain (-CH=CH-CH₃) would show a characteristic pattern of doublets and quartets, with chemical shifts and coupling constants that would confirm the trans or cis configuration of the double bond.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would provide information about the type of carbon (e.g., aromatic, alkene, aliphatic, methoxy). The carbon atom attached to the nitro group would be significantly deshielded and appear at a downfield chemical shift.

Biological Mechanisms and in Vitro Interactions Relevant to 2 Nitro Iso Apiole Focus on Chemical Mechanisms

Metabolic Transformations of Nitroaromatic Compounds

The metabolism of nitroaromatic compounds is a critical determinant of their biological effects. This process primarily involves the reduction of the nitro group (-NO2) through a series of enzymatic reactions, which can lead to the formation of highly reactive intermediates. nih.gov

Enzymatic Nitroreduction Pathways

The reduction of a nitro group to an amine is a six-electron process that can proceed through a series of two-electron or one-electron steps. nih.gov This transformation is catalyzed by a variety of enzymes known as nitroreductases. nih.gov These are not a single class of enzymes but rather a collection of flavoenzymes and metalloproteins that can donate electrons to the nitro group. nih.govscielo.br

Key enzyme families involved in nitroreduction include:

NADPH: Cytochrome P450 oxidoreductase : This microsomal flavoenzyme is a primary contributor to the one-electron reduction of nitroaromatic compounds. nih.govmdpi.com

Cytochrome P450 (CYP) enzymes : While primarily known for oxidation reactions, under certain conditions, CYPs can also catalyze reductive reactions. nih.govresearchgate.net

Xanthine oxidase and Aldehyde oxidase : These cytosolic molybdo-flavoenzymes can also participate in nitroreduction. nih.gov

Aldo-keto reductases (AKRs) : Certain members of this superfamily have been shown to catalyze the nitroreduction of some nitroarenes. nih.gov

Bacterial nitroreductases : The gut microbiota contains a diverse array of nitroreductases that can significantly contribute to the metabolism of ingested nitroaromatic compounds. nih.govscielo.br These bacterial enzymes are often classified as Type I (oxygen-insensitive) or Type II (oxygen-sensitive). oup.com

The reduction can occur via two main mechanisms: a one-electron transfer pathway leading to a nitro anion radical, or a two-electron transfer pathway directly forming a nitroso intermediate. nih.govscielo.br

Formation of Reactive Intermediates (e.g., Nitroso-, N-Hydroxylamino-species)

The stepwise reduction of the nitro group generates a series of chemically reactive intermediates. numberanalytics.com The initial reduction, whether by a one- or two-electron mechanism, leads to the formation of a nitrosoaromatic (-N=O) species. nih.govnumberanalytics.com This intermediate is often short-lived as its reduction to the corresponding N-hydroxylaminoaromatic (-NHOH) derivative occurs at a much faster rate. nih.gov

The sequence of reduction is as follows:

Nitroaromatic (Ar-NO2) is reduced to a nitro anion radical (Ar-NO2•−) in a one-electron step. scielo.br

This radical can be further reduced to a nitrosoaromatic (Ar-NO) . scielo.brnumberanalytics.com

The nitrosoaromatic is then reduced to an N-hydroxylaminoaromatic (Ar-NHOH) . nih.govnumberanalytics.com

Finally, the N-hydroxylaminoaromatic is reduced to the corresponding aminoaromatic (Ar-NH2) . nih.govnumberanalytics.com

The N-hydroxylamino intermediate is of particular interest as it is a key branching point in the metabolic pathway. It can be further reduced to the stable amine or undergo other reactions, including conjugation or oxidation. nih.gov These intermediates, particularly the nitroso and N-hydroxylamino species, are often more reactive than the parent nitro compound. researchgate.netnih.gov

Conjugation Reactions of Metabolites

The metabolites generated from nitroreduction, especially the N-hydroxylamino derivatives, can undergo Phase II conjugation reactions. nih.govnih.govscitechnol.com These reactions involve the attachment of endogenous molecules, which generally increases water solubility and facilitates excretion. uomus.edu.iq However, in the case of N-hydroxylaminoaromatics, conjugation can also lead to the formation of even more reactive species. nih.gov

Key conjugation pathways include:

Acetylation : The N-hydroxylamino group can be acetylated by N,O-acetyltransferases (NATs). nih.gov The resulting N-acetoxy ester can be unstable, breaking down to form a highly reactive arylnitrenium ion (Ar-NH+). scielo.brnih.gov

Sulfation : Sulfotransferases (SULTs) can catalyze the addition of a sulfate (B86663) group to the N-hydroxylamino moiety. nih.govuomus.edu.iq Similar to acetylation, this creates a good leaving group, facilitating the formation of a nitrenium ion. nih.govuomus.edu.iq

Glucuronidation : UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl group of the N-hydroxylamino intermediate. libretexts.orgnih.gov

Glutathione (B108866) Conjugation : The reactive intermediates can also be trapped by glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govoup.comcswab.org

These conjugation reactions are a critical part of the detoxification process, but can paradoxically lead to "bioactivation" by creating highly electrophilic species capable of binding to cellular macromolecules. scielo.bruomus.edu.iq

Redox Cycling Phenomena Associated with Nitro Compounds

A significant characteristic of nitroaromatic compound metabolism is the potential for redox cycling . scielo.brmdpi.com This process is initiated by the one-electron reduction of the nitroaromatic compound to a nitro anion radical. scielo.br In the presence of molecular oxygen, this radical can transfer its extra electron to O2, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) anion radical (O2•−). scielo.brnih.gov

This futile cycle can be repeated numerous times, leading to the consumption of reducing equivalents (like NADPH) and the continuous production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.govnih.gov This generation of ROS can overwhelm cellular antioxidant defenses, leading to a state of oxidative stress. iaea.org The efficiency of redox cycling is dependent on the single-electron reduction potential of the specific nitroaromatic compound. iaea.orgvu.lt Enzymes like NADPH-cytochrome P-450 reductase are key players in initiating this cycle. nih.govmdpi.com

In Vitro Enzyme Modulatory Effects of Precursors and Related Compounds

The interaction of a compound with drug-metabolizing enzymes can significantly alter its own metabolism and that of other co-administered substances. Apiole (B1665137), the precursor to 2-Nitro Iso-apiole, has been studied for its effects on cytochrome P450 enzymes.

Cytochrome P450 Subfamily Inhibition by Apiole (Precursor)

Research has demonstrated that apiole, a natural constituent of parsley, can inhibit the activity of certain cytochrome P450 enzymes. nih.gov Specifically, in vitro studies using rat liver microsomes have shown that apiole inhibits the activities of CYP1A1 and CYP1A2 . nih.gov

Further investigation revealed that apiole acts as a mixed-type inhibitor of human recombinant CYP1A1. nih.gov The CYP1A subfamily of enzymes is notable for its role in the metabolic activation of several pro-carcinogens. nih.gov The inhibitory effect of apiole on these enzymes suggests it could interfere with the bioactivation of such compounds. nih.gov Docking analyses have provided insights into the molecular interactions, suggesting that apiole's benzene (B151609) ring binds to a phenylalanine residue (Phe123) in the active site of CYP1A1, while its dioxolane ring interacts with a different phenylalanine residue (Phe226) in CYP1A2. nih.gov

The potential for such inhibition raises considerations for herb-drug interactions, as the co-ingestion of apiole-containing foods or supplements with drugs metabolized by the CYP1A subfamily could alter their pharmacokinetic profiles. nih.gov

Cholinesterase Inhibition by Related Plant Extracts (Contextual)

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition can help maintain its levels in the synaptic cleft. nih.govmdpi.com

Plant-derived compounds, such as alkaloids and phenylpropanoids, have been a significant area of research for new cholinesterase inhibitors. nih.govmdpi.comscielo.org.mx For instance, essential oils from certain chemotypes of Croton zehntneri have demonstrated acetylcholinesterase inhibitory effects. scielo.org.mx This activity is attributed to its phenylpropanoid constituents, such as E-anethole and eugenol. scielo.org.mx The efficacy of these compounds is linked to structural features like a conjugated double bond and a hydroxyl group, which facilitate hydrophobic interactions with the active site of AChE. scielo.org.mx

Similarly, various isoquinoline (B145761) alkaloids have shown promise as cholinesterase inhibitors, with many exhibiting a stronger inhibition towards BChE than AChE. nih.gov Extracts from Macleaya cordata, rich in isoquinoline alkaloids like sanguinarine (B192314) and chelerythrine (B190780), have demonstrated significant inhibitory activity against both enzymes. mdpi.com For example, chelerythrine was found to have IC₅₀ values of 0.72 μM against acetylcholinesterase and 2.15 μM against butyrylcholinesterase. mdpi.com

While direct studies on this compound are not available, the known activity of structurally related phenylpropanoids provides a basis for its potential role as a cholinesterase inhibitor.

Cellular Responses and Antiproliferative Activity of Apiole Derivatives (In Vitro)

Apiole, a phenylpropanoid structurally related to this compound, and its derivatives have been investigated for their antiproliferative effects against various human cancer cell lines. nih.govphcog.comnih.gov Apiole itself has been shown to inhibit the growth of human colon cancer cells (COLO 205). chemsrc.commedchemexpress.com Studies have also demonstrated the antiproliferative activity of apiole and myristicin (B1677595) against human chronic myelogenous leukemia (K-562), lung tumor (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines. phcog.com Myristicin, in particular, showed significant cytotoxicity with IC₅₀ values of 18.5, 16, and 16 µg/mL against K-562, NCI-H460, and MCF-7 cells, respectively. phcog.com

The cytotoxic activity of apiole derivatives can be influenced by their chemical structure. For example, a study on 4,7-dimethoxy-1,3-benzodioxole derivatives found that the length of the alkyl group at the 5-position was important, with the 2-propenyl substituent (apiole) showing the most potent inhibitory activity on COLO 205 cells. nih.gov Furthermore, conjugating apiole derivatives with triphenylphosphonium (TPP) cations has been explored as a strategy to enhance their antiproliferative potency by targeting mitochondria. acs.orgacs.org

Cell Cycle Arrest Mechanisms in Cancer Cell Lines

A key mechanism behind the antiproliferative activity of apiole and its derivatives is the induction of cell cycle arrest, primarily at the G0/G1 phase. nih.govchemsrc.commedchemexpress.com In human COLO 205 colon cancer cells, apiole at a concentration of 75 μM was found to induce G0/G1 cell cycle arrest. nih.gov This arrest is mediated by the upregulation of p53 and its regulatory genes, p21 and p27. nih.gov These proteins, in turn, inhibit cyclin D1, a key regulator of the G1 to S phase transition. nih.gov

Further studies on an apiole derivative, AP-02, also demonstrated its ability to induce G0/G1 phase cell cycle arrest in COLO 205 cells. nih.govncl.edu.tw This effect was associated with an increase in the expression of G0/G1 cell cycle regulatory proteins like p53 and p21/Cip1, and a significant decrease in cyclin D1 protein expression. ncl.edu.tw These findings suggest that apiole derivatives can suppress cancer cell growth by modulating critical cell cycle checkpoints. nih.govnih.gov

Table 1: Antiproliferative Activity of Apiole and Related Compounds on Cancer Cell Lines

| Compound | Cell Line | Effect | Key Findings | Citations |

|---|---|---|---|---|

| Apiole | COLO 205 (Colon) | G0/G1 cell cycle arrest | Increased p53, p21, p27; Decreased cyclin D1 | nih.gov |

| Apiole | OVCAR-3 (Ovarian) | Low cytostatic activity alone | Synergistic effect with doxorubicin (B1662922) and vincristine | nih.govmdpi.com |

| Apiole | NCI/ADR-RES (Ovarian) | Low cytostatic activity alone | Synergistic effect with doxorubicin and vincristine | nih.govmdpi.com |

| Myristicin | K-562 (Leukemia) | Cytotoxicity | IC₅₀: 18.5 µg/mL | phcog.com |

| Myristicin | NCI-H460 (Lung) | Cytotoxicity | IC₅₀: 16 µg/mL | phcog.com |

| Myristicin | MCF-7 (Breast) | Cytotoxicity | IC₅₀: 16 µg/mL | phcog.com |

| AP-02 (Apiole Derivative) | COLO 205 (Colon) | G0/G1 cell cycle arrest | Increased p53, p21/Cip1; Decreased cyclin D1 | nih.govncl.edu.tw |

Vasorelaxation Mechanisms Induced by Isoapiole (Precursor) (In Vitro)

Isoapiole, the precursor to this compound, has been shown to induce vasorelaxation, primarily through endothelium-dependent mechanisms. nih.govscispace.com In studies using isolated rat thoracic aorta rings, isoapiole at concentrations of 0.75, 2.5, and 5 μg/mL effectively inhibited norepinephrine-induced contractions in endothelium-intact rings. nih.gov However, this effect was significantly diminished in endothelium-denuded preparations, highlighting the crucial role of the endothelium in mediating isoapiole's vasorelaxant effects. nih.gov

The vasorelaxation induced by isoapiole is specifically linked to the nitric oxide (NO) pathway. The effect was attenuated by the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of endothelial nitric oxide synthase (eNOS). nih.gov This suggests that isoapiole's action is at least partially mediated by promoting the activity of eNOS. nih.gov

Endothelial Nitric Oxide Synthase (eNOS) Expression Modulation

Further investigation into the molecular mechanisms has revealed that isoapiole directly influences the expression of eNOS. nih.govscispace.com Western blot analysis of primary human umbilical vein endothelial cells (HUVECs) incubated with isoapiole showed an increase in eNOS expression. nih.gov The activity of eNOS is tightly regulated and plays a major role in vascular protection. nih.gov Its upregulation at the transcriptional level can be mediated by various signaling pathways. nih.gov The increased expression of eNOS by isoapiole leads to a greater capacity for NO production within the endothelial cells. nih.gov

Nitric Oxide Production Pathways in Endothelial Cells

The vascular endothelium produces nitric oxide (NO), a critical signaling molecule that regulates vascular tone and homeostasis. frontiersin.orgplos.org NO is synthesized from L-arginine by eNOS. frontiersin.org Isoapiole has been found to stimulate this pathway, leading to increased NO production. In isolated rat thoracic aorta rings, isoapiole at a concentration of 5 μg/mL was shown to increase the release of NO. nih.gov This increased NO bioavailability is the direct cause of the observed vascular dilatation. nih.govplos.org The NO produced in the endothelial cells diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to the production of cGMP and subsequent vasorelaxation.

Table 2: In Vitro Effects of Isoapiole on Vasorelaxation

| Parameter | Experimental Model | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Vasorelaxation | Rat thoracic aorta rings (endothelium-intact) | 0.75, 2.5, 5 µg/mL | Inhibition of norepinephrine-induced contraction | nih.gov |

| Vasorelaxation | Rat thoracic aorta rings (endothelium-denuded) | 0.75, 2.5, 5 µg/mL | Very weak relaxation | nih.gov |

| eNOS Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased expression | nih.gov |

| NO Production | Rat thoracic aorta rings | 5 µg/mL | Increased NO release | nih.gov |

Derivatives and Analogues in Contemporary Chemical Research

Amphetamine-Type Derivatives Synthesized from 2-Nitro Iso-apiole (e.g., DMMDA)

This compound serves as a key intermediate in the synthesis of certain amphetamine-type derivatives, most notably 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). The synthesis, as detailed by Alexander Shulgin, begins with apiole (B1665137), which is first isomerized to isoapiole using ethanolic potassium hydroxide. wikipedia.orgerowid.org This thermodynamically more stable internal alkene, isoapiole, is then subjected to nitration. wikipedia.org

The nitration of isoapiole to form 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene (this compound) is achieved through a process like the Knoevenagel condensation, using tetranitromethane in a solution of acetone (B3395972) and pyridine (B92270) at low temperatures. wikipedia.orgerowid.org Pyridine acts as a catalyst in this reaction. wikipedia.org

The final step is the reduction of the nitro group in this compound to an amine, yielding DMMDA. wikipedia.org This reduction is typically accomplished using a powerful reducing agent such as lithium aluminium hydride (LAH) in a solvent like diethyl ether under reflux and an inert atmosphere. wikipedia.orgerowid.org An alternative method for this reduction involves the use of pressurized hydrogen. wikipedia.org The resulting freebase DMMDA is then often converted to its hydrochloride salt for stability and ease of handling. wikipedia.org

It is worth noting that other regioisomers of DMMDA exist, such as DMMDA-2, which is synthesized from dillapiole (B1196416) via a similar pathway involving the intermediate 1-(2,3-dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene. erowid.org

Table 1: Synthesis of DMMDA from this compound

| Step | Reactant(s) | Reagent(s) | Product |

| Isomerization | Apiole | Ethanolic Potassium Hydroxide | Isoapiole |

| Nitration | Isoapiole | Tetranitromethane, Pyridine | This compound |

| Reduction | This compound | Lithium Aluminium Hydride (LAH) or H₂ | DMMDA |

Aldehyde Analogues (e.g., Apiolealdehyde) as Synthetic Intermediates

Apiolealdehyde (4,7-Dimethoxy-5-formyl-1,3-benzodioxole) is a significant aldehyde analogue that can be generated from isoapiole, demonstrating the role of related structures as versatile synthetic intermediates. cdnsciencepub.commdma.ch The synthesis of apiolealdehyde from isoapiole can proceed via the same nitrated intermediate used for DMMDA synthesis, 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene. erowid.org

One established method involves the hydrolysis of the nitropropene intermediate. mdma.ch This reaction can be facilitated by the introduction of a primary amine that can form a Schiff base, followed by hydrolysis with dilute acid to yield the aldehyde. cdnsciencepub.comerowid.org This general procedure is applicable to other nitropropenes derived from aromatic ethers found in essential oils. cdnsciencepub.commdma.ch For instance, myristicinaldehyde can be similarly prepared from isomyristicin (B1672262). cdnsciencepub.commdma.ch

Apiolealdehyde itself is a valuable intermediate for further chemical transformations. For example, it can be reacted with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) to produce 4,7-dimethoxy-5-(2-nitrovinyl)benzo[d] wikipedia.orgdntb.gov.uadioxole, a precursor for synthesizing phenanthridone alkaloid analogues. researchgate.net Furthermore, apiol aldehyde derivatives are key starting materials in the synthesis of coenzyme Q analogues. mdpi.comresearchgate.net

Table 2: Synthesis of Apiolealdehyde

| Precursor | Intermediate | Key Reaction | Product | Overall Yield from Isoapiole |

| Isoapiole | 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene | Hydrolysis of the nitropropene | Apiolealdehyde | 75% |

Data sourced from a procedure employing nitration followed by conversion to the aldehyde. erowid.org

Coenzyme Q Derivatives Derived from Apiole (Broader Context)

In a broader synthetic context, apiole and its derivatives serve as foundational materials for the synthesis of Coenzyme Q (CoQ) analogues. dntb.gov.uamdpi.com Coenzyme Qn are a class of 1,4-quinones and hydroquinones with isoprenoid side chains that play crucial roles in cellular biochemistry. mdpi.com Research has focused on developing efficient methods to synthesize CoQ intermediates from readily available natural products like apiole, which can be isolated in large quantities from parsley and dill seed extracts. mdpi.com

A key strategy involves the oxidation of apiole derivatives. For instance, apiol aldehyde can undergo a Baeyer–Villiger oxidation to form the corresponding phenol, which is then further oxidized to a quinone structure. mdpi.comresearchgate.net This quinone serves as the core for building Coenzyme Q analogues. mdpi.com Specifically, the oxidative rearrangement of apiole aldehyde derivatives can lead to coenzyme Q analogs where a methoxy (B1213986) group is present instead of a methyl group. mdpi.com This approach provides a pathway to MeO-analogues of natural antioxidants like ubiquinone metabolites. dntb.gov.uaresearchgate.net

Structurally Related Nitrated Alkenylbenzenes

This compound belongs to the broader class of nitrated alkenylbenzenes, which are characterized by a nitro group attached to a propenyl-substituted benzene (B151609) ring. Many of these compounds serve as important intermediates in the synthesis of various target molecules, particularly substituted phenethylamines and amphetamines. mdma.chmdma.ch

The general synthetic route often involves the nitration of an alkenylbenzene precursor. mdma.ch For example:

β-Nitro isomyristicin : Synthesized from isomyristicin (derived from myristicin) using tetranitromethane. This compound is a direct precursor to 3-methoxy-4,5-methylenedioxyamphetamine (MMDA). mdma.ch

1-(2,3-dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene : Prepared by the nitration of isodillapiole (B102693) (from dillapiole). It is the intermediate for the synthesis of DMMDA-2, a structural isomer of DMMDA. erowid.org

1-Phenyl-2-nitropropene : A simpler analogue synthesized from benzaldehyde (B42025) and nitroethane, it is a well-known precursor in the synthesis of amphetamine. mdma.ch

The oxidation of alkenylbenzenes is another area of study. The reaction of these compounds with reagents like cerium(IV) ammonium nitrate (B79036) can proceed through different mechanisms depending on the substrate's structure, highlighting the chemical diversity within this class. researchgate.netrsc.org The study of these compounds is significant not only for synthetic chemistry but also due to the presence of naturally occurring alkenylbenzenes like estragole, methyleugenol, and safrole in various plants, which have been subjects of toxicological and risk assessment studies. scirp.orgcapes.gov.br

Future Research Directions and Methodological Innovations

Development of Environmentally Sustainable Synthetic Routes for 2-Nitro Iso-apiole

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Traditional nitration methods for aromatic compounds often rely on a mixture of concentrated nitric and sulfuric acids, a process fraught with challenges including the use of highly corrosive reagents, significant acid waste generation, and potential for runaway reactions. rsc.orgrsc.orgnih.gov Future research into the synthesis of 2-Nitroisoapiole should prioritize the development of environmentally benign alternatives.

Key areas for investigation include:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or clays, can replace liquid superacids like sulfuric acid. These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste.

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents beyond nitric acid is a promising avenue. rsc.org Reagents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) can offer higher selectivity and operate under less harsh conditions.

Continuous-Flow Microreactors: Shifting from batch to continuous-flow processing can significantly enhance the safety and efficiency of nitration. rsc.orgrsc.org Microreactors offer superior heat and mass transfer, allowing for precise control over reaction parameters, which can lead to higher yields, better selectivity, and a safer operational profile. rsc.orgrsc.org A continuous-flow process could also incorporate a waste acid recycling strategy, further improving the economic and environmental profile of the synthesis. rsc.org

Biocatalytic Approaches: The use of enzymes, such as enoate reductases, for the asymmetric reduction of activated alkenes presents an emerging biosynthetic tool. ntnu.no Investigating enzymatic pathways for the nitration or modification of precursors could lead to highly selective and sustainable routes.

Plant-based, or "green," synthesis using plant extracts as reducing, capping, and stabilizing agents is another eco-friendly alternative for producing related compounds, which minimizes the need for hazardous chemicals and reduces environmental impact. frontiersin.org The development of such methods for 2-Nitroisoapiole would represent a significant advancement in sustainable chemical manufacturing.

Advanced Spectroscopic and Chromatographic Techniques for Purity and Reaction Monitoring

Ensuring the purity of 2-Nitroisoapiole and monitoring its synthesis in real-time requires the application of advanced analytical methodologies. While traditional techniques provide basic characterization, modern hyphenated and multidimensional methods offer unparalleled detail and sensitivity.

Chromatographic Innovations:

High-Performance Liquid Chromatography (HPLC) is a foundational technique, but its power is magnified when coupled with advanced detectors. For a neutral nitroaromatic compound like 2-Nitroisoapiole, which may have poor ionization efficiency, standard Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging. researchgate.netrsc.org Advanced approaches to overcome this include:

LC-MS/MS with Chemical Derivatization: A promising strategy involves the chemical reduction of the nitro group to the corresponding amine. researchgate.netrsc.org This amine is readily ionizable, significantly enhancing detection sensitivity in LC-MS/MS systems and allowing for trace-level quantification. researchgate.netrsc.org

Hyphenated Systems for Complex Mixtures: For reaction monitoring, where multiple intermediates and byproducts may be present, hyphenated techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and comprehensive two-dimensional liquid chromatography (LCxLC) are invaluable. routledge.com LC-NMR allows for the direct structural elucidation of components as they are separated from the reaction mixture. routledge.com

Interactive Table: Comparison of Chromatographic Techniques

| Technique | Principle | Application for 2-Nitroisoapiole | Advantages |

| HPLC-UV | Separates based on polarity; detects UV-absorbing compounds. | Basic purity assessment and quantification. | Robust, widely available. |

| LC-MS/MS | Separates by polarity; detects by mass-to-charge ratio after fragmentation. | High-sensitivity analysis, especially after derivatization to the amine. researchgate.netnih.gov | Superior selectivity and sensitivity for impurity profiling. ijpsjournal.com |

| GC-MS | Separates by boiling point; detects by mass-to-charge ratio. | Analysis of volatile precursors or byproducts. | High resolution for volatile compounds. |

| LC-NMR | Separates by polarity; provides full NMR spectrum of eluting peaks. | Unambiguous structure elucidation of unknown impurities or reaction intermediates. routledge.com | Provides detailed structural information without isolation. |

Spectroscopic Advances:

One-dimensional ¹H and ¹³C NMR are standard for structural confirmation. However, for complete and unambiguous assignment, especially of isomers, advanced NMR techniques are essential. ipb.ptweebly.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the precise connectivity of atoms within the 2-Nitroisoapiole molecule. mdpi.comcore.ac.uk These methods can differentiate it from potential isomers formed during synthesis, such as 6-Nitroisoapiole, by confirming the position of the nitro group relative to the allyl side chain through long-range proton-carbon correlations.

Quantitative NMR (qNMR): This technique offers a highly accurate method for determining the absolute purity of a 2-Nitroisoapiole sample without the need for a specific reference standard of the same compound, relying instead on a certified internal standard. mdpi.com

The combination of these advanced chromatographic and spectroscopic tools will enable a more rigorous characterization of 2-Nitroisoapiole and provide deeper insights into its synthesis. spectroscopyonline.comresearchgate.net

In Silico Modeling for Predicting Chemical Reactivity and Metabolic Fates

Computational chemistry, or in silico modeling, provides powerful predictive tools that can guide experimental work, saving time and resources. researchmap.jp For 2-Nitroisoapiole, these models can offer significant insights into its chemical behavior and potential biological transformations.

Predicting Chemical Reactivity:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of 2-Nitroisoapiole. researchgate.netbeilstein-journals.org This allows for the prediction of key chemical properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.netnih.govmdpi.com Such calculations can identify the most likely sites for nucleophilic or electrophilic attack, predicting the regioselectivity of future reactions. For instance, DFT studies on related β-nitrostyrenes have been used to analyze their reactivity in cycloaddition reactions, which is relevant to the alkene portion of 2-Nitroisoapiole. growingscience.comrsc.org

Predicting Metabolic Fates:

The structural similarity of 2-Nitroisoapiole to safrole, a well-studied natural compound, suggests that it may undergo similar metabolic transformations. wikipedia.orgsbq.org.br The metabolism of safrole is known to be mediated by cytochrome P450 (CYP450) enzymes and can proceed via two major routes: oxidation of the allyl side chain or oxidation of the methylenedioxy group. wikipedia.orgms-editions.cl

Metabolic Pathway Prediction: In silico tools can predict the likely metabolites of 2-Nitroisoapiole. pensoft.net Software programs can model the interaction of the molecule with various human CYP450 isoforms (e.g., CYP1A2, 2A6, 2C9) to predict sites of oxidation. researchgate.netnih.gov This could predict the formation of metabolites such as 1'-hydroxy-2-nitroisoapiole or cleavage of the methylenedioxy ring to form a catechol derivative.

Constraint-Based Metabolic Modeling: For understanding the potential biodegradation of 2-Nitroisoapiole in microbial systems, genome-scale constraint-based models can be employed. mdpi.com These models can simulate the metabolic networks of microorganisms to predict degradation pathways and identify potential enzymatic bottlenecks. gatech.edu

Interactive Table: Potential In Silico Approaches

| Modeling Technique | Target Property | Predicted Outcome for 2-Nitroisoapiole |

| DFT (B3LYP) | Chemical Reactivity | Maps of electron density, HOMO/LUMO energies, prediction of reactive sites on the aromatic ring and alkene. researchgate.net |

| Molecular Docking | Enzyme Interaction | Binding affinity and orientation within the active sites of human Cytochrome P450 enzymes. informaticsjournals.co.in |

| Metabolic Pathway Simulators | Metabolic Fate | Prediction of major metabolites from Phase I (oxidation) and Phase II (conjugation) reactions. pensoft.net |

| QSAR Models | Biological Activity | Prediction of potential mutagenicity based on structural alerts like the nitroaromatic group. acs.org |

These computational approaches offer a powerful framework for generating hypotheses and designing focused experiments to explore the chemistry and toxicology of 2-Nitroisoapiole. ekb.egnih.gov

Exploration of Novel Synthetic Applications for this compound as a Building Block

The functional groups present in 2-Nitroisoapiole—a nitro group, an alkene, and a methylenedioxy-substituted benzene (B151609) ring—make it a versatile synthetic intermediate, or building block, for the creation of more complex molecules. nih.govresearchgate.net Future research should focus on leveraging this reactivity to access novel chemical structures.

Transformations of the Nitro Group:

The nitro group is one of the most versatile functional groups in organic synthesis.

Reduction to Amines: The aromatic nitro group can be readily reduced to a primary amine using a variety of reagents, such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reductants like tin(II) chloride (SnCl₂) or iron in acidic media. commonorganicchemistry.com This resulting amine (2-Amino-isoapiole) is a key intermediate. It can undergo a wide range of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile precursors for introducing a variety of substituents (e.g., halogens, hydroxyl, cyano groups) onto the aromatic ring. msu.edu

Other Reductions: Partial reduction of the nitro group can yield nitroso or hydroxylamine (B1172632) derivatives, further expanding the synthetic possibilities.

Reactivity of the Alkene:

The conjugated nitroalkene system is a powerful Michael acceptor and participates in various addition and cycloaddition reactions.

Reduction of the Double Bond: The carbon-carbon double bond can be selectively reduced to an alkane, for example using sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, to produce 2-Nitro-dihydroisoapiole. tandfonline.commdma.ch This transformation is useful for creating saturated side chains. Models of NAD(P)H, such as Hantzsch esters, have also been shown to effectively reduce nitroalkenes. researchmap.jp

Addition Reactions: As a Michael acceptor, the alkene is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

The combination of these transformations allows for the synthesis of a diverse library of compounds starting from 2-Nitroisoapiole. For instance, reduction of both the nitro group and the double bond would yield 2-Amino-dihydroisoapiole, a substituted phenethylamine (B48288) structure. wikipedia.orgresearchgate.net The strategic manipulation of these functional groups makes 2-Nitroisoapiole a valuable starting material for medicinal chemistry and materials science. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.